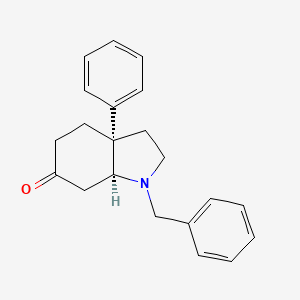
(3aS,7aS)-1-benzyl-3a-phenyl-2,3,4,5,7,7a-hexahydroindol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,7aS)-1-benzyl-3a-phenyl-2,3,4,5,7,7a-hexahydroindol-6-one is a complex organic compound with a unique structure that includes a hexahydroindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-1-benzyl-3a-phenyl-2,3,4,5,7,7a-hexahydroindol-6-one typically involves multiple steps, starting from simpler precursors. One common method involves the use of organometallic reagents and catalytic hydrogenation. For example, a known synthetic route includes the reaction of a cyclohexenone derivative with a benzylamine under specific conditions to form the desired hexahydroindole structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. The choice of solvents, temperature, and pressure conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(3aS,7aS)-1-benzyl-3a-phenyl-2,3,4,5,7,7a-hexahydroindol-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, rhodium catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3aS,7aS)-1-benzyl-3a-phenyl-2,3,4,5,7,7a-hexahydroindol-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products. It serves as a model compound for understanding the behavior of more complex biological molecules.
Medicine
Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (3aS,7aS)-1-benzyl-3a-phenyl-2,3,4,5,7,7a-hexahydroindol-6-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
(2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate: This compound shares a similar core structure but differs in the functional groups attached to the indole ring.
(3aS,7aS)-4’- (Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium Methanesulfonate: Another compound with a similar hexahydroindole core but with different substituents.
Uniqueness
What sets (3aS,7aS)-1-benzyl-3a-phenyl-2,3,4,5,7,7a-hexahydroindol-6-one apart is its specific combination of benzyl and phenyl groups attached to the hexahydroindole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C21H23NO |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(3aS,7aS)-1-benzyl-3a-phenyl-2,3,4,5,7,7a-hexahydroindol-6-one |
InChI |
InChI=1S/C21H23NO/c23-19-11-12-21(18-9-5-2-6-10-18)13-14-22(20(21)15-19)16-17-7-3-1-4-8-17/h1-10,20H,11-16H2/t20-,21-/m0/s1 |
InChI Key |
AUDMAWIPRVMITA-SFTDATJTSA-N |
Isomeric SMILES |
C1C[C@]2(CCN([C@H]2CC1=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC2(CCN(C2CC1=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14045659.png)
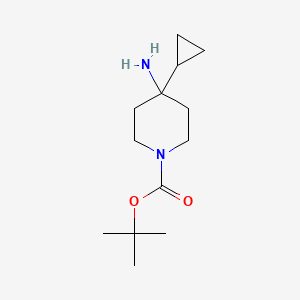

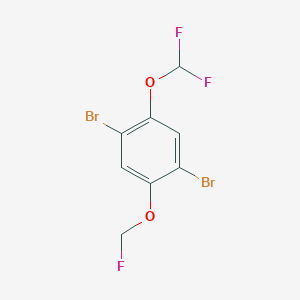
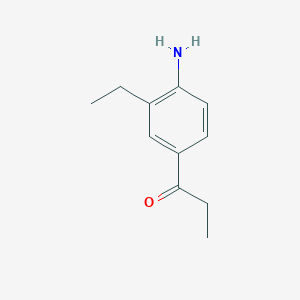
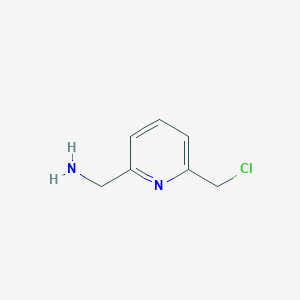

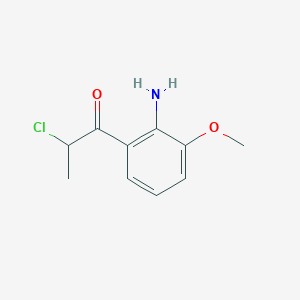
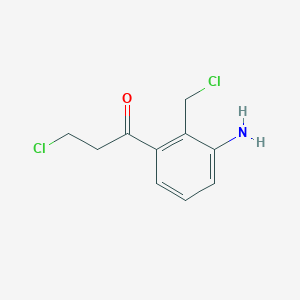
![(1R,5S,7R)-2-Oxabicyclo[3.2.0]heptane-7-carboxylic acid](/img/structure/B14045719.png)




